molecular formula C10H9NO2 B8599197 5-Hydroxy-2-methoxyquinoline

5-Hydroxy-2-methoxyquinoline

Cat. No.: B8599197
M. Wt: 175.18 g/mol
InChI Key: RGXFYFFIUBRFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-methoxyquinoline is a quinoline derivative featuring a hydroxyl group at position 5 and a methoxy group at position 2. Its synthesis typically involves selective methylation of precursor molecules, such as 5-hydroxy-2(1H)-quinolinone, using protective strategies to ensure regioselectivity . The methoxy group enhances electron density in the aromatic system, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-methoxyquinolin-5-ol

InChI

InChI=1S/C10H9NO2/c1-13-10-6-5-7-8(11-10)3-2-4-9(7)12/h2-6,12H,1H3

InChI Key

RGXFYFFIUBRFBR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent positions and functional groups, which critically impact their physicochemical and biological properties.

Compound Name Substituents Key Properties Reference
5-Hydroxy-2-methoxyquinoline -OH (C5), -OCH₃ (C2) Enhanced solubility via H-bonding; methoxy stabilizes electron density
5-Hydroxy-2-methylquinoline -OH (C5), -CH₃ (C2) Reduced solubility vs. methoxy analog; steric hindrance from methyl group
5-Methoxy-2(1H)-quinolinone -OCH₃ (C5), =O (C2) Ketone at C2 increases polarity; methoxy at C5 alters electronic distribution
6-Methoxy-2(1H)-quinolinone -OCH₃ (C6), =O (C2) Methoxy at C6 shifts reactivity; lower melting point (207–208°C)
5-Bromo-8-methoxy-2-methylquinoline -Br (C5), -OCH₃ (C8), -CH₃ (C2) Bromine enhances electrophilicity; methoxy and methyl modulate steric effects
9-Methoxy-5-methyl-2H-pyrano[3,2-c]quinolin-2-one -OCH₃ (C9), -CH₃ (C5), fused pyran ring Extended conjugation from fused ring; higher thermal stability (m.p. 150–151°C)

Physicochemical Properties

  • Solubility: Hydroxyl groups improve aqueous solubility (e.g., this compound) compared to non-polar analogs like 5-Bromo-8-methoxy-2-methylquinoline .
  • Melting Points: Electron-withdrawing groups (e.g., ketones) increase melting points (e.g., 5-Methoxy-2(1H)-quinolinone), while bulky substituents (e.g., methyl) reduce crystallinity .

Key Research Findings

  • Regioselectivity in Synthesis: Protective group strategies (e.g., amide protection in 5-hydroxy-2(1H)-quinolinone) are critical for achieving high-purity this compound .
  • Electronic Effects: Methoxy groups at C2 or C5 significantly alter the electron density of the quinoline ring, affecting reaction kinetics in nucleophilic substitutions .
  • Toxicity Considerations: Quinoline derivatives with halogen substituents (e.g., bromine) require careful handling due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.